1,3,3-Tribromoheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Tribromoheptan-2-one is an organic compound characterized by the presence of three bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptan-2-one molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,3,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-tribromoheptan-2-one involves its interaction with molecular targets through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trichloroheptan-2-one: Similar structure but with chlorine atoms instead of bromine.
1,3,3-Trifluoroheptan-2-one: Similar structure but with fluorine atoms instead of bromine.
1,3,3-Tribromohexan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
1,3,3-Tribromoheptan-2-one is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. The longer carbon chain also influences its physical properties and interactions with other molecules.
Properties
CAS No. |
54899-96-6 |
---|---|
Molecular Formula |
C7H11Br3O |
Molecular Weight |
350.87 g/mol |
IUPAC Name |
1,3,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-7(9,10)6(11)5-8/h2-5H2,1H3 |
InChI Key |
OVWMQEIGPZGSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CBr)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.